Methyl alpha-bromo-2-chlorophenylacetate

Descripción general

Descripción

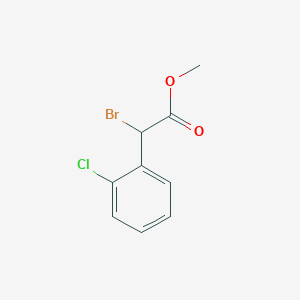

Methyl alpha-bromo-2-chlorophenylacetate (CAS: 85259-19-4) is an organobromine compound with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol. It is structurally characterized by a bromine atom at the alpha position of the acetate group and a chlorine atom at the ortho position of the phenyl ring. Key physicochemical properties include:

Métodos De Preparación

Bromination Techniques for Alpha-Position Functionalization

The bromination of methyl 2-chlorophenylacetate at the alpha position is the cornerstone of synthesizing methyl alpha-bromo-2-chlorophenylacetate. Two primary methodologies dominate the literature: photochemical bromination and acid-catalyzed esterification .

Photochemical Bromination Using Hydrogen Peroxide-Bromide Systems

The CN103387497A patent introduces a novel photochemical method employing bromide salts (e.g., NaBr, KBr) with hydrogen peroxide under acidic conditions . This approach replaces traditional brominating agents like molecular bromine (Br₂), which pose safety and environmental risks. The reaction proceeds via a radical mechanism initiated by UV or visible light (λ = 254–640 nm), enabling selective alpha-bromination with minimal diastereomer formation .

Mechanistic Insights :

-

Radical Initiation : Light cleaves H₂O₂ into hydroxyl radicals (- OH), which abstract a hydrogen atom from the alpha-carbon of methyl 2-chlorophenylacetate, generating a carbon-centered radical .

-

Bromine Transfer : Bromide ions (Br⁻) react with H₂O₂ in acidic media to form HOBr, which donates a bromine atom to the radical intermediate, yielding the brominated product .

Advantages :

-

Yield : 92–98% conversion rates under optimized conditions (Table 1).

-

Solvent Flexibility : Compatible with dichloromethane, chloroform, and 1,2-dichloroethane .

-

Environmental Safety : Eliminates toxic bromine gas and reduces waste acidity .

Acid-Catalyzed Esterification of Pre-Brominated Intermediates

The US5189170 patent describes an alternative route starting from alpha-bromo-2-chlorophenylacetic acid . Methanol and concentrated sulfuric acid facilitate esterification under reflux, achieving moderate yields (65–75%) . While straightforward, this method requires pre-synthesized alpha-bromo acids, adding synthetic steps and cost .

Key Limitations :

-

Byproduct Formation : Sulfuric acid promotes dehydration, leading to α,β-unsaturated esters.

-

Temperature Sensitivity : Excessive heat degrades the acid precursor, necessitating precise thermal control .

Optimization of Reaction Conditions

Solvent and Light Source Selection

The CN103387497A patent systematically evaluates solvents and light sources (Table 1) . Polar aprotic solvents like dichloromethane enhance bromine solubility and radical stability, whereas nonpolar solvents (e.g., hexane) slow reaction kinetics . UV lamps (254 nm) achieve faster conversions than visible light but risk over-bromination .

Table 1: Photochemical Bromination Performance Under Varied Conditions

| Condition | Solvent | Light Source | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Dichloromethane | 8 ml | 25W Fluorescent | 8 | 99.3 |

| Chloroform | 8 ml | 6W UV Lamp | 8 | 96 |

| 1,2-Dichloroethane | 8 ml | 60W Incandescent | 8 | 98 |

| Hexane | 8 ml | 25W Fluorescent | 12 | 98 |

Temperature and Stoichiometry

Optimal temperatures range from 20°C to 40°C, balancing reaction rate and side reactions . A 1:1.1 molar ratio of methyl 2-chlorophenylacetate to NaBr ensures complete conversion while minimizing excess bromide waste . Excess H₂O₂ (1.5–2.0 equiv.) compensates for peroxide decomposition .

Purification and Byproduct Management

In Situ Workup Strategies

The photochemical method simplifies purification by eliminating diastereomers. Crude products are washed with NaHCO₃ to neutralize residual acid, followed by aqueous extraction to remove inorganic salts . Rotary evaporation yields >99% pure this compound without chromatography .

Impurity Profiling

GC-MS analysis identifies two minor byproducts:

-

Di-brominated derivative : Forms at prolonged reaction times (>10 h).

-

Ester hydrolysis product : Results from trace water in solvents, mitigated by molecular sieves .

Comparative Analysis of Industrial Methods

Aplicaciones Científicas De Investigación

Synthesis of Methyl Alpha-Bromo-2-Chlorophenylacetate

The synthesis of this compound typically involves an ester exchange reaction between alpha-bromo-2-chlorobenzene acetic acid and methyl acetate, facilitated by Lewis acid catalysts such as magnesium perchlorate, titanium tetrachloride, or zinc chloride. This method is noted for its efficiency, yielding over 90% with a product purity exceeding 99%, making it suitable for large-scale production .

Medicinal Applications

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its most notable application is in the production of Clopidogrel , an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The compound serves as a precursor in the synthesis pathway for Clopidogrel, which is crucial for treating conditions such as acute coronary syndrome and preventing restenosis after stent placement .

Case Study: Clopidogrel Synthesis

- Objective : To develop a cost-effective synthesis route for Clopidogrel.

- Methodology : Using this compound as an intermediate, researchers have optimized the reaction conditions to enhance yield and purity while minimizing environmental impact.

- Results : The new method showed improved efficiency with lower costs and reduced waste products compared to traditional synthetic routes .

Agricultural Applications

In addition to its pharmaceutical uses, this compound has applications in agriculture as a pesticide intermediate. Its brominated structure allows it to function effectively in the synthesis of agrochemicals that target specific pests while being less harmful to beneficial organisms .

Organic Synthesis Applications

This compound is also valuable in organic synthesis for creating novel compounds. It is utilized in the substitution reactions to form various aryl piperidine and piperazine derivatives, which are important scaffolds in drug discovery .

Data Table: Applications Overview

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for Clopidogrel | Effective antiplatelet agent |

| Agriculture | Pesticide precursor | Targeted pest control |

| Organic Synthesis | Aryl piperidine/piperazine compounds | Versatile building block |

Mecanismo De Acción

The mechanism of action of methyl alpha-bromo-2-chlorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the chlorine atom can participate in electrophilic aromatic substitution reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the phenyl ring.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with methyl alpha-bromo-2-chlorophenylacetate, enabling comparative analysis of their properties and applications.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Insights

a) alpha-Bromo-2-chlorophenylacetic acid (CAS 141109-25-3)

- Key Difference : Replaces the methyl ester with a carboxylic acid group.

- Impact : Reduced lipophilicity (LogP ~2.5 estimated) compared to the methyl ester (LogP 3.42) . The free acid is less reactive in nucleophilic substitutions but serves as a precursor for ester derivatives .

b) Methyl 2-bromo-2-(2-methoxyphenyl)acetate (CAS 99552-78-0)

- Key Difference : Substitutes chlorine with a methoxy (-OCH₃) group.

- Impact : The electron-donating methoxy group decreases electrophilicity at the alpha position, reducing reactivity in SN2 reactions compared to the chloro-substituted analogue .

c) Bromopropylate (CAS 18181-80-1)

- Key Difference : Contains two bromine atoms and a hydroxyl group.

- Impact : Higher molecular weight and lipophilicity (LogP ~5.0) make it suitable for agricultural use as an acaricide . The hydroxyl group increases polarity but also susceptibility to hydrolysis.

d) Methyl 2-phenylacetoacetate (CAS 16648-44-5)

- Key Difference : Features an acetyl group instead of bromine/chlorine.

- Impact: Exhibits keto-enol tautomerism, enabling diverse reactivity in organic synthesis. Used as a reference standard in forensic analysis .

Reactivity and Industrial Relevance

- This compound outperforms analogues in clopidogrel synthesis due to its optimal balance of reactivity (from bromine) and stability (from the ester group). The chlorine atom enhances electrophilicity, accelerating coupling reactions .

- Bromopropylate , while structurally distinct, highlights the role of bromine in pesticidal activity but lacks the specificity required for pharmaceutical applications .

- The methoxy-substituted analogue (CAS 99552-78-0) demonstrates how electronic effects alter reactivity, making it less favorable for SN2-driven syntheses .

Actividad Biológica

Methyl alpha-bromo-2-chlorophenylacetate is a compound of significant interest in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is synthesized through an ester exchange reaction between alpha-bromo-2-chlorophenylacetic acid and methyl acetate, typically utilizing Lewis acid catalysts such as magnesium perchlorate or zinc chloride. This method is noted for its efficiency, yielding over 90% with a purity greater than 99% as determined by HPLC analysis . The reaction conditions are optimized to minimize production costs and toxicity, making it suitable for large-scale industrial applications.

Antiplatelet Activity

One of the most notable applications of this compound is in the synthesis of Clopidogrel , a widely used antiplatelet medication. Clopidogrel is effective in preventing thrombotic complications in patients with cardiovascular diseases, such as acute coronary syndrome and after stent implantation procedures. Its mechanism involves inhibiting platelet aggregation, which is crucial for reducing the risk of heart attacks and strokes .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of derivatives of this compound against various cancer cell lines. For instance, compounds synthesized from this ester have shown promising results in inhibiting the growth of colon cancer (HT-29) and lung cancer (A549) cell lines. The testing involved MTT assays to assess cell viability after treatment with varying concentrations of these compounds .

Case Study: Cytotoxic Evaluation

A specific study investigated the cytotoxicity profile of several derivatives derived from this compound. The compounds were tested against both cancerous (HT-29 and A549) and normal (MRC-5) cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity without significantly affecting normal cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications.

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HT-29 | 15 | 3.0 |

| Compound B | A549 | 20 | 2.5 |

| Compound C | MRC-5 | >100 | - |

The biological activity of this compound and its derivatives is attributed to their ability to interact with specific enzymes involved in cellular signaling pathways. For example, some studies suggest that these compounds may inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation . This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl alpha-bromo-2-chlorophenylacetate in laboratory settings?

The compound is synthesized via bromination of methyl 2-chlorophenylacetate using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing carbon tetrachloride. Alternatively, nucleophilic substitution of α-hydroxy precursors with HBr in acetic acid has been reported. Purification typically involves column chromatography, with yields ranging from 60–85% depending on reaction conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FTIR/Raman : Identify functional groups (C=O ester at ~1740 cm⁻¹, C-Br at ~550 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹).

- NMR : ¹H NMR shows a singlet for the methyl ester (δ 3.7–3.8 ppm) and splitting patterns for the brominated α-carbon (δ 5.2–5.5 ppm). ¹³C NMR confirms the quaternary brominated carbon (δ 60–65 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak at m/z 263.5 (C₉H₈BrClO₂) .

Q. How is the compound’s purity assessed during synthesis?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (if crystalline). Commercial samples often report >97% purity by HPLC .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Conflicting assignments arise from rotational isomerism or crystal packing effects. X-ray crystallography using programs like SHELXL or SHELXT provides definitive structural confirmation. For example, the bromine and chlorine substituents’ spatial arrangement can be unambiguously determined via single-crystal diffraction .

Q. What role does this compound play in asymmetric synthesis?

The α-bromo ester serves as a chiral building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize tetrasubstituted carbon centers. Enantioselective reduction of the ketone intermediate (if present) using catalysts like BINAP-Ru complexes achieves high enantiomeric excess (>90%) .

Q. How does computational modeling aid in predicting reactivity or stability?

DFT calculations (e.g., B3LYP/6-31G*) model transition states in SN2 bromination, revealing steric effects from the 2-chlorophenyl group. Solvent interactions (e.g., toluene vs. DMF) are simulated using COSMO-RS to optimize reaction conditions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Large-scale reactions risk racemization due to prolonged heating. Microreactor systems with controlled temperature (20–25°C) and short residence times (<5 min) minimize epimerization. Process analytical technology (PAT) monitors real-time enantiomeric ratios .

Q. Methodological Considerations

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies (25°C/60% RH vs. 2–8°C) over 6–12 months show degradation <5% when stored in amber vials under nitrogen. LC-MS identifies decomposition products (e.g., hydrolyzed carboxylic acid) .

Q. What precautions are critical when handling this compound?

The compound is a lachrymator and skin irritant. Use fume hoods, nitrile gloves, and PPE. Neutralize waste with 10% sodium bicarbonate before disposal .

Q. Applications in Drug Development

Q. How is this compound utilized in synthesizing pharmacologically active molecules?

It is a key intermediate in anticoagulants (e.g., clopidogrel analogs) and CNS agents. The α-bromo group undergoes nucleophilic displacement with amines or thiols to introduce heteroatoms critical for bioactivity .

Propiedades

IUPAC Name |

methyl 2-bromo-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBUCZUZRQQJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444113 | |

| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85259-19-4 | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.